
Fmoc-Inp-OH
概要
説明
Fmoc-Inp-OH: , also known as 1-fluorenylmethyloxycarbonyl-piperidine-4-carboxylic acid, is a derivative of piperidine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it highly valuable in organic synthesis .
科学的研究の応用
Chemistry:
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the synthesis process is crucial.
Industry:
作用機序
Target of Action
Fmoc-Inp-OH, also known as FMOC-ISONIPECOTIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain .
Mode of Action
This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The temperature and pH of the environment can also influence the efficiency of the Fmoc protection and deprotection processes .
生化学分析
Biochemical Properties
Fmoc-Inp-OH interacts with various enzymes, proteins, and other biomolecules . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The interactions of this compound are driven by the hydrophobic and π-π stacking interactions of the fluorenyl rings .
Cellular Effects
It is known that certain types of Fmoc-modified biomolecules can discourage cell adhesion and slow down cell growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity .
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Inp-OH typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Piperidine: Used for the deprotection of the fluorenylmethyloxycarbonyl group.
N,N-Dimethylformamide: Common solvent used in the deprotection process.
Major Products:
類似化合物との比較
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the fluorenylmethyloxycarbonyl group.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent used for Fmoc protection.
Uniqueness: Fmoc-Inp-OH is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct properties that are valuable in peptide synthesis, particularly in terms of stability and ease of deprotection .
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOOHSQOIDDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371400 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148928-15-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
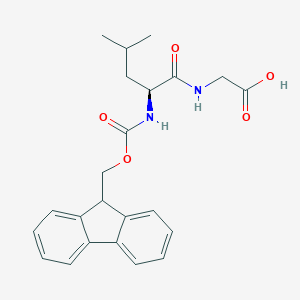
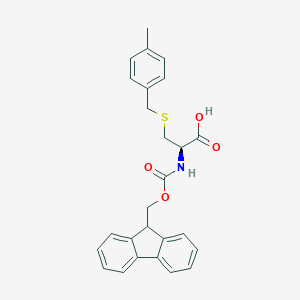
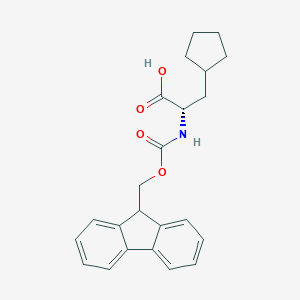
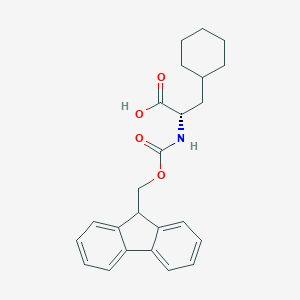
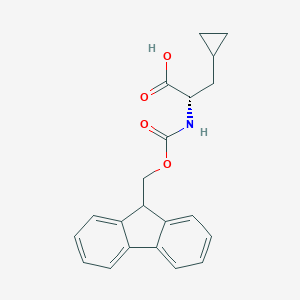
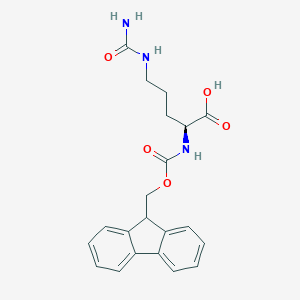
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)
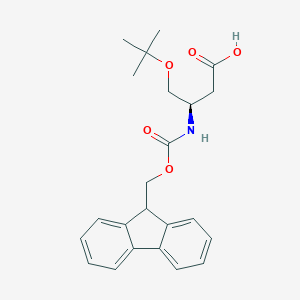

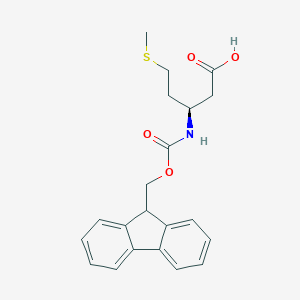
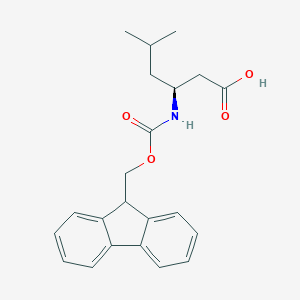
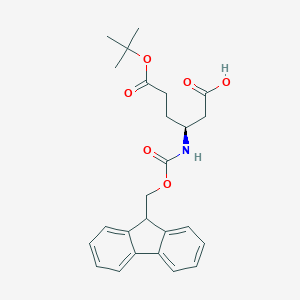
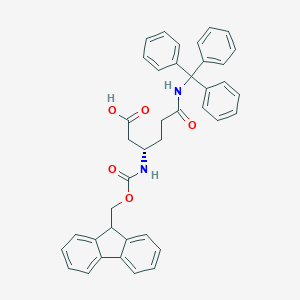
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)
